dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate
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Overview
Description
Dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate is a thiophene derivative. Thiophene-based compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Mechanism of Action
The mechanism of action of dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved may vary based on the specific application .
Comparison with Similar Compounds
Dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Properties
IUPAC Name |
dimethyl 3-methyl-5-(3-phenylpropanoylamino)thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-11-14(17(21)23-2)16(25-15(11)18(22)24-3)19-13(20)10-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLFTHWSNOXHNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387335 |
Source
|
Record name | ST50920353 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6128-31-0 |
Source
|
Record name | ST50920353 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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